molecular formula C14H12N4O B12753294 Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- CAS No. 130144-60-4

Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-

Cat. No.: B12753294
CAS No.: 130144-60-4
M. Wt: 252.27 g/mol
InChI Key: YKTSVZRWKHWINV-GFCCVEGCSA-N
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Description

Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzonitrile group and a cyclopentapyrimidinyl moiety. It is known for its versatility and potential in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives often involves the use of metal catalysts and ionic liquids to enhance reaction efficiency and yield. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to improve the conversion rate and yield of benzonitrile . This method also allows for the recycling of the ionic liquid, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzonitrile derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzonitrile can produce benzoic acid, while reduction can yield benzylamine .

Scientific Research Applications

Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- stands out due to its unique structure, which combines the properties of benzonitrile and cyclopentapyrimidinyl groups

Properties

CAS No.

130144-60-4

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-[[(7R)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile

InChI

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m1/s1

InChI Key

YKTSVZRWKHWINV-GFCCVEGCSA-N

Isomeric SMILES

C1CC2=C([C@@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N

Canonical SMILES

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

Origin of Product

United States

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